5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one
CAS No.: 326174-42-9
Cat. No.: VC21378056
Molecular Formula: C17H21N3OS
Molecular Weight: 315.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326174-42-9 |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 315.4g/mol |
| IUPAC Name | 2-[4-(4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one |
| Standard InChI | InChI=1S/C17H21N3OS/c1-12(2)15-16(21)18-17(22-15)20-10-8-19(9-11-20)14-6-4-13(3)5-7-14/h4-7H,8-11H2,1-3H3 |
| Standard InChI Key | FUJGUNSRZKFICH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3 |
| Canonical SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=C(C)C)S3 |
Introduction
Molecular Information
-
IUPAC Name: 2-[4-(4-methylphenyl)piperazin-1-yl]-5-propan-2-ylidene-1,3-thiazol-4-one
-
Molecular Formula:
-
Synonyms:
Structural Features
The compound contains:
-
A thiazole ring, a five-membered heterocyclic structure with sulfur and nitrogen atoms.
-
A piperazine moiety substituted with a p-tolyl group (a methyl-substituted phenyl ring).
-
An isopropylidene functional group attached to the thiazole ring.
Synthesis and Characterization
The synthesis of compounds like 5-Isopropylidene-2-(4-p-tolyl-piperazin-1-yl)-thiazol-4-one typically involves:
-
Thiazole Formation: The thiazole core is synthesized through cyclization reactions involving thiourea or related sulfur-containing reagents.
-
Functionalization: Introduction of the isopropylidene group and piperazine derivatives through nucleophilic substitution or condensation reactions.
Characterization Techniques
The compound can be characterized using:
-
Nuclear Magnetic Resonance (NMR): Provides detailed insights into the hydrogen (H) and carbon (C) environments.
-
Mass Spectrometry (MS): Confirms molecular weight.
-
Infrared Spectroscopy (IR): Identifies functional groups like C=O and C=N bonds.
Thiazole Derivatives in Medicinal Chemistry
Thiazole-based compounds are widely studied for their biological activities, including:
Research Directions
Given the structural similarity to other bioactive compounds, future research could focus on:
-
Pharmacological Screening: Evaluate antimicrobial, anticancer, or CNS activity.
-
Structural Optimization: Modify substituents to enhance potency or selectivity.
-
Docking Studies: Investigate interactions with biological targets like enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume